4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine
Description
The compound 4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine features a thieno[3,2-b]pyridine core fused with a thiophene and pyridine ring. Key structural elements include:
- 3-Phenyl substituent: Enhances aromatic interactions and steric bulk.
- 6-Trifluoromethyl group: Improves metabolic stability and lipophilicity.
- Morpholine carbonyl moiety: Increases solubility and bioavailability via hydrogen bonding and polarity.
Synthetic routes likely involve Pd-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) for the thienopyridine framework, followed by functionalization with morpholine .
Properties
IUPAC Name |
morpholin-4-yl-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c20-19(21,22)13-10-14-16(23-11-13)15(12-4-2-1-3-5-12)17(27-14)18(25)24-6-8-26-9-7-24/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGXQHFCILYIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form thieno[3,2-b]pyridine derivatives . . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Thienopyridine Derivatives
Table 1: Substituent Comparison
| Compound Name | Core Structure | R1 (Position 3) | R2 (Position 6) | Functional Group (Position 2) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Thieno[3,2-b]pyridine | Phenyl | CF₃ | Morpholine carbonyl | High solubility, potential bioactivity |
| 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | Thieno[2,3-b]pyridine | Phenyl | CF₃ | Carboxylic acid | Polar, acidic, metal coordination |
| Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | Thieno[2,3-b]pyridine | Phenyl | CF₃ | Ethyl ester | Lipophilic, prodrug potential |
| 3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Thieno[2,3-b]pyridine | Thiophen-2-yl | CF₃ | Nitrile | High thermal stability, rigidity |
Key Observations :
- Core Heterocycle: Thieno[3,2-b]pyridine (target) vs. thieno[2,3-b]pyridine (analogues) alters electronic conjugation and steric effects .
- Functional Groups : Morpholine carbonyl (target) enhances solubility compared to esters (e.g., ethyl carboxylate) or nitriles, which are more lipophilic .
- Trifluoromethyl Group : Common across all compounds, improving metabolic resistance and membrane permeability .
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
| Compound | LogP (Predicted) | Solubility (mg/mL) | Thermal Stability (°C) | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | 3.2 | 0.5 (PBS) | >200 | Potential kinase inhibition |
| 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | 2.8 | 1.2 (DMSO) | 180–190 | Metal chelator, antiviral |
| Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | 4.1 | <0.1 (PBS) | 160–170 | Prodrug candidate |
Biological Activity
The compound 4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine is a synthetic derivative of thieno[3,2-b]pyridine, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thieno[3,2-b]pyridine core : This heterocyclic framework is known for its pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Phenyl substituent : May influence binding interactions with biological targets.
The molecular formula of this compound is , and it has been characterized for its unique electronic properties due to the trifluoromethyl and phenyl groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is crucial for preventing cancer cell proliferation.
- IC50 Values : In various studies, the compound demonstrated IC50 values in the low micromolar range against different cancer cell lines, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.33 | Inhibition of tubulin polymerization |
| MCF-7 | 3.67 | Induction of apoptosis via Bcl-2/Bax modulation |
| HCT-116 | 1.48 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of this compound on human cancer cell lines. The results showed significant inhibition of cell growth in A549 and MCF-7 cells, supporting its role as a potential chemotherapeutic agent .
- Antimicrobial Efficacy : Another study focused on the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics due to its selective activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : The binding affinity to certain receptors can modulate their activity, influencing cellular responses.
Q & A
Q. What are the optimized synthetic routes for 4-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]morpholine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization to form the thieno[3,2-b]pyridine core. Key steps include:
- Cyclization : Use thiophene derivatives with nitrogen sources (e.g., pyridine or ammonia) under reflux in polar aprotic solvents (e.g., DMF or THF) .
- Trifluoromethyl Introduction : Employ halogen-exchange reactions using CF₃ sources (e.g., TMSCF₃) or direct substitution with Cu-mediated coupling .
- Morpholine Coupling : React the carboxylic acid intermediate with morpholine via EDCl/HOBt-mediated amidation .
- Optimization : Yields improve with precise temperature control (60–80°C), anhydrous conditions, and catalytic tetrabutylammonium iodide (0.5–1 mol%) .
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., trifluoromethyl at C6, phenyl at C3) .
- FT-IR : Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : LCMS (e.g., m/z 754 [M+H]⁺) and HRMS validate molecular weight .
- Purity : HPLC (e.g., C-18 reverse-phase column, water/acetonitrile gradient) with retention time ~1.26 minutes under QC-SMD-TFA05 conditions .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In Vitro Assays :
- Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ determination) .
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., sphingosine 1-phosphate receptors) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding poses in protein active sites (e.g., S1PR2 receptor) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water model) for 100 ns to assess stability .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays with varying concentrations (1 nM–100 µM) to confirm IC₅₀ consistency .
- Metabolic Stability : Test liver microsomal stability (e.g., human CYP450 isoforms) to rule out false negatives from rapid degradation .
- Off-Target Profiling : Use BioMAP® Diversity Panel to assess polypharmacology and identify confounding targets .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Core Modifications : Replace morpholine with piperazine or thiomorpholine to assess solubility changes .
- Substituent Effects : Compare trifluoromethyl (electron-withdrawing) vs. methyl (electron-donating) at C6 for potency shifts .
- Bioisosteres : Substitute phenyl (C3) with pyridyl or thienyl rings to enhance π-π stacking .
Q. What formulation challenges arise due to the compound’s physicochemical properties?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
